

# Physical and chemical characteristics of 17-Chloro-7-heptadecyne

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Compound of Interest

Compound Name: 17-Chloro-7-heptadecyne

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### **Technical Guide: 17-Chloro-7-heptadecyne**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on **17-Chloro-7-heptadecyne**. A comprehensive in-depth guide with detailed experimental protocols and biological pathway visualizations cannot be provided due to the limited publicly available scientific literature and data for this specific compound. Information on experimental procedures and biological activity is based on general principles of related chemical classes and should be treated as theoretical.

#### Introduction

**17-Chloro-7-heptadecyne** is a long-chain chloroalkyne. Its structure, featuring a chlorine atom at one terminus and an internal alkyne group, suggests potential for a variety of chemical transformations. Long-chain hydrocarbons and their derivatives are of interest in various fields, including materials science and as intermediates in organic synthesis. The presence of both a chloro and an alkyne functional group provides two reactive centers for further chemical modifications.

## **Physical and Chemical Characteristics**

Quantitative data for **17-Chloro-7-heptadecyne** is sparse. The following table summarizes the available information.



Property	Value	Source
CAS Number	56554-75-7	[1][2]
Molecular Formula	C17H31Cl	[2]
Molecular Weight	270.88 g/mol	[2]
Boiling Point	121-122 °C at 2.8 Torr	[2]
Density	0.8865 g/cm³ at 25 °C	[2]
Melting Point	Data not available	
Solubility	Insoluble in water; likely soluble in nonpolar organic solvents such as hexane and ether.[3][4][5][6]	

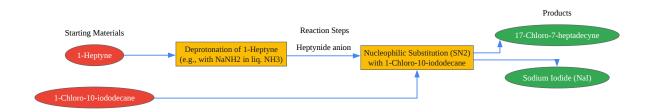
Alkynes generally exhibit higher boiling and melting points compared to their corresponding alkanes and alkenes due to stronger van der Waals forces.[7][8] As a long-chain hydrocarbon derivative, **17-Chloro-7-heptadecyne** is expected to be nonpolar and thus insoluble in water but soluble in organic solvents.[3][4][5][6]

# **Synthesis and Experimental Protocols**

Note: No specific experimental protocol for the synthesis of **17-Chloro-7-heptadecyne** has been found in the reviewed literature. The following represents a plausible, generalized synthetic approach based on known organic chemistry principles.

A potential synthetic route to **17-Chloro-7-heptadecyne** could involve the alkylation of a smaller terminal alkyne. One possible logical workflow for such a synthesis is outlined below.





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Caption: Plausible synthetic workflow for **17-Chloro-7-heptadecyne**.

#### **Chemical Reactivity and Stability**

The reactivity of **17-Chloro-7-heptadecyne** is dictated by its two functional groups: the internal alkyne and the terminal chlorine.

- Alkyne Group: Internal alkynes are generally less reactive towards electrophilic addition than terminal alkynes.[9] However, they can undergo a variety of reactions, including:
  - Hydrogenation: Catalytic hydrogenation can reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or an alkane (using catalysts like palladium on carbon).[10]
  - Halogenation: Addition of halogens (e.g., Br<sub>2</sub>, Cl<sub>2</sub>) across the triple bond can occur, potentially leading to di- or tetra-haloalkanes.[11][12][13]
  - Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) is also possible.[14]
  - Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.[13]
- Chloro Group: The terminal chlorine atom can participate in nucleophilic substitution
   reactions, although it is generally less reactive than its bromine or iodine counterparts. It can



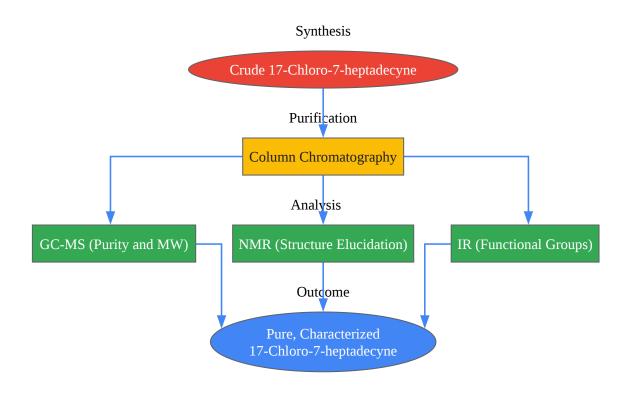
also be eliminated to form a terminal alkene under appropriate basic conditions.

Stability: Chlorinated hydrocarbons are known for their chemical stability.[15] The C-Cl bond is strong, contributing to the persistence of such molecules.

## **Analytical Characterization**

Note: No specific spectral data for **17-Chloro-7-heptadecyne** has been found. The following describes the expected analytical characteristics.

A logical workflow for the characterization of a synthesized batch of **17-Chloro-7-heptadecyne** is presented below.



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Caption: General workflow for the purification and analysis of **17-Chloro-7-heptadecyne**.



- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of the compound and confirming its molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The spectrum would be complex due to the long alkyl chain. Key signals would include those for protons adjacent to the chloro group and the alkyne.[16][17]
  - <sup>13</sup>C NMR: The sp-hybridized carbons of the internal alkyne would appear in the range of 70-100 ppm.[16] The carbon bearing the chlorine would also have a characteristic chemical shift.
- Infrared (IR) Spectroscopy: A weak band corresponding to the C≡C stretch of the internal alkyne would be expected in the 2100-2260 cm<sup>-1</sup> region.[18][19]

#### **Biological Activity and Signaling Pathways**

There is no publicly available data on the biological effects, toxicity, or potential signaling pathway interactions of **17-Chloro-7-heptadecyne**. The introduction of a chlorine atom into a molecule can sometimes enhance its biological activity or toxicity.[20] Studies on other chlorocathinones have shown potential for neuronal damage and interaction with the cholinergic system.[21][22] However, without experimental data, any discussion of the biological role of **17-Chloro-7-heptadecyne** would be purely speculative.

#### **Safety Information**

No specific safety data sheet (MSDS) for **17-Chloro-7-heptadecyne** is readily available. For a related compound, **15-Chloro-7-pentadecyne**, no specific toxicity data is available, but standard personal protective equipment (safety goggles, gloves, protective clothing) is recommended. [23] Given its structure as a long-chain chlorinated hydrocarbon, it should be handled with care in a well-ventilated area, avoiding skin and eye contact. For similar long-chain hydrocarbons, repeated exposure may cause skin dryness or cracking.[24]

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